Boc-2,3-Dimethyl-D-Phenylalanine
Overview
Description
Mechanism of Action
Target of Action
Boc-2,3-Dimethyl-D-Phenylalanine is a complex organic compound that primarily targets amino functions . This compound plays a pivotal role in the synthesis of multifunctional targets . Primary amines are unique because they can accommodate two such groups .
Mode of Action
The mode of action of this compound involves the protection of amino functions . The compound is used to convert an amino function into a carbamate . This conversion is generally the first option when there is a need to protect an amino function .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of multifunctional targets . The compound facilitates the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the protection of amino functions . This results in the facilitation of the synthesis of multifunctional targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Boc-2,3-Dimethyl-D-Phenylalanine are largely determined by its structure and the presence of the Boc protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This group is stable under most conditions, making it suitable for use in complex biochemical reactions .
Cellular Effects
The cellular effects of this compound are not well-studied. Given its structural similarity to phenylalanine, it may interact with similar cellular processes. Phenylalanine is involved in the synthesis of proteins and neurotransmitters, playing a crucial role in cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The Boc group can be removed under acidic conditions, releasing the protected amine . This process is crucial in peptide synthesis, where the Boc group protects the amine from unwanted reactions .
Metabolic Pathways
Phenylalanine, the parent compound, is involved in several important metabolic pathways, including the synthesis of tyrosine, dopamine, and other neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-2,3-Dimethyl-D-Phenylalanine is typically synthesized through the protection of the amino group of 2,3-dimethyl-D-phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is carried out under aqueous or anhydrous conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-2,3-Dimethyl-D-Phenylalanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Boc-2,3-Dimethyl-D-Phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of pharmaceuticals due to its stability and ease of incorporation into drug molecules.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.
Comparison with Similar Compounds
Similar Compounds
Boc-Phenylalanine: Similar in structure but lacks the dimethyl groups on the phenyl ring.
Fmoc-2,3-Dimethyl-D-Phenylalanine: Uses a different protecting group (Fmoc) which is removed under basic conditions.
Uniqueness
Boc-2,3-Dimethyl-D-Phenylalanine is unique due to the presence of the dimethyl groups on the phenyl ring, which can influence the compound’s steric and electronic properties . This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements .
Biological Activity
Boc-2,3-Dimethyl-D-Phenylalanine (Boc-Dmp) is a non-proteinogenic amino acid known for its unique structural features that enhance its biological activity. This compound, characterized by a tert-butoxycarbonyl (Boc) protecting group and methyl substitutions on the phenyl ring, has been studied for its potential applications in medicinal chemistry and biochemistry.
Structural Characteristics
Boc-Dmp's structure includes:
- Amino Group : Protected by a Boc group, which enhances stability and solubility.
- Methyl Substituents : Located at the 2 and 3 positions of the phenyl ring, contributing to its unique reactivity and interaction with biological systems.
The structural formula can be represented as follows:
Boc-Dmp exhibits various biological activities, primarily through its role as a building block in peptide synthesis. The compound's methyl groups influence its interactions with receptors and enzymes, potentially enhancing selectivity and potency in therapeutic applications.
Case Studies
- Opioid Receptor Binding :
- Antimicrobial Properties :
- Neuroscience Applications :
Synthesis Methods
The synthesis of Boc-Dmp typically involves several key steps:
- Protection of the Amino Group : The amino group is protected using the Boc group to prevent unwanted reactions during synthesis.
- Methylation : The introduction of methyl groups at the 2 and 3 positions is achieved through specific alkylation reactions.
- Purification : The final product is purified to ensure high yield and purity for biological testing.
Comparative Analysis
To illustrate the unique properties of Boc-Dmp compared to related compounds, the following table summarizes key features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Boc-L-Phenylalanine | Phenyl group without methyl substitutions | Commonly used in peptide synthesis |
Boc-2-Methyl-L-Tyrosine | Hydroxyl group on phenyl ring | Involved in neurotransmitter synthesis |
Boc-D-Tryptophan | Indole ring structure | Known for serotonin production |
This compound | Methyl substitutions on phenyl ring | Enhanced reactivity and selectivity in synthetic pathways |
Research Findings
Recent studies have highlighted the potential therapeutic applications of Boc-Dmp:
Properties
IUPAC Name |
(2R)-3-(2,3-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEUVXSPNWWCBP-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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